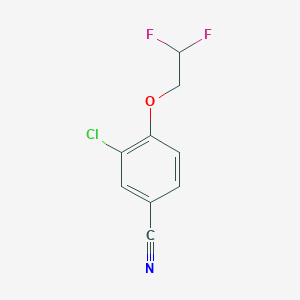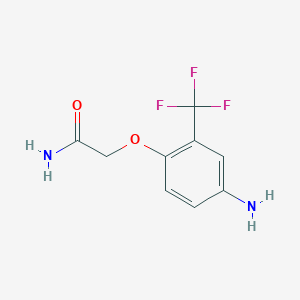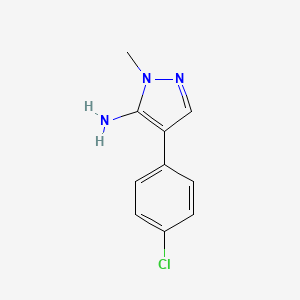
Ethyl 3,3,3-trifluoropropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3,3-trifluoropropanimidate is a fluorinated organic compound with the molecular formula C5H8F3NO This compound is characterized by the presence of three fluorine atoms attached to the third carbon of the propanimidate group, making it a trifluorinated derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3,3-trifluoropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Ethyl 3,3,3-trifluoropropanoate.
Reagent: Ammonia or a primary amine.
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at temperatures ranging from 0°C to room temperature.
The reaction can be represented by the following equation:
C5H7F3O2+NH3→C5H8F3NO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The compound can be hydrolyzed to yield ethyl 3,3,3-trifluoropropanoate and ammonia.
Oxidation and Reduction: While the trifluoromethyl group is generally resistant to oxidation, the imidate group can undergo reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Hydrolysis: Ethyl 3,3,3-trifluoropropanoate and ammonia.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
Ethyl 3,3,3-trifluoropropanimidate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic the properties of other functional groups.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in enhancing the metabolic stability and bioavailability of drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism by which ethyl 3,3,3-trifluoropropanimidate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. In drug design, this group can enhance the binding affinity to enzymes or receptors, thereby modulating the biological activity of the compound.
Comparación Con Compuestos Similares
Ethyl 3,3,3-trifluoropropanimidate can be compared with other fluorinated compounds such as:
Ethyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical transformations.
Mthis compound: The methyl ester variant, which may have different physical properties and reactivity.
Trifluoroacetic acid ethyl ester: Another fluorinated ester, but with different reactivity due to the presence of the carboxylic acid group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidate functionality, which imparts distinct chemical and physical properties useful in various applications.
Propiedades
IUPAC Name |
ethyl 3,3,3-trifluoropropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-2-10-4(9)3-5(6,7)8/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTMADXARZWTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7868913.png)
![N-{[3-Bromo-2-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7868917.png)
![N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7868921.png)






